2-Amino-4-ethoxybutanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Amino-4-hydroxybutanoic acid, closely related to 2-Amino-4-ethoxybutanoic acid, can be achieved using a systems biocatalysis approach that combines aldol reactions with stereoselective transamination, demonstrating the compound's versatility as a chiral building block (Hernández et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Amino-4-ethoxybutanoic acid has been investigated through X-ray crystallography, spectroscopic methods, and quantum chemical calculations. For instance, the structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid has been characterized, highlighting the importance of intramolecular and intermolecular interactions in stabilizing the crystal structure (Venkatesan et al., 2016).

Chemical Reactions and Properties

The compound's reactivity has been explored through its involvement in various chemical reactions. For example, the synthesis of substituted 4-aminobutanoic acids showcases the compound's versatility in generating potent inhibitors of gamma-aminobutyric acid aminotransferase, indicating its potential utility in biochemical modulation (Silverman et al., 1986).

Physical Properties Analysis

Although specific studies on the physical properties of 2-Amino-4-ethoxybutanoic acid were not directly found, the investigation of related compounds provides insight into methodologies and analytical techniques that can be applied to understand its physical characteristics, such as solubility, melting point, and crystalline structure.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity with other chemical groups, and stability under various conditions, are crucial for understanding the potential applications of 2-Amino-4-ethoxybutanoic acid. Studies on closely related compounds, such as the synthesis and analysis of 4-amino-2-(substituted methyl)-2-butenoic acids, contribute to a broader understanding of the chemical behavior of similar amino acids (Silverman et al., 1986).

Applications De Recherche Scientifique

Biocatalysis in Stereoselective Synthesis

2-Amino-4-ethoxybutanoic acid, a derivative of 2-amino-4-hydroxybutanoic acid, has potential applications in biocatalysis. Hernández et al. (2017) demonstrated the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a biocatalytic one-pot cyclic cascade. This method couples an aldol reaction with a transamination, involving a class II pyruvate aldolase and a pyridoxal phosphate-dependent transaminase, showing potential for high-yield production of similar amino acid derivatives (Hernández et al., 2017).

Solid-Phase Peptide Synthesis

2-Amino-4-ethoxybutanoic acid may find relevance in the synthesis of chromogenic amino acids for protease assays. Badalassi et al. (2002) described the synthesis of a protected derivative of an amino acid, used for solid-phase peptide synthesis, serving as sequence-specific chromogenic protease substrates. This indicates a potential pathway for the incorporation of 2-amino-4-ethoxybutanoic acid derivatives in peptide-based assays (Badalassi et al., 2002).

Fluorescence Applications

Shimizu et al. (2009) explored the oxidative coupling of amino acids, including 2-amino derivatives, with alkynes to create isocoumarin derivatives, some exhibiting solid-state fluorescence. This suggests potential applications of 2-amino-4-ethoxybutanoic acid derivatives in creating fluorescent compounds for biochemical applications (Shimizu et al., 2009).

Corrosion Inhibition

A derivative of 2-amino-4-hydroxybutanoic acid was examined by Fadel and Yousif (2020) as a corrosion inhibitor. The synthesized compound showed potential as a mixed inhibitor for controlling both anodic and cathodic reactions in corrosion processes. This implies the possibility of using 2-amino-4-ethoxybutanoic acid derivatives in corrosion protection applications (Fadel & Yousif, 2020).

Natural Product Derivatives

The derivatives of amino acids, including those structurally similar to 2-amino-4-ethoxybutanoic acid, have been isolated from natural sources such as Gastrodia elata. These compounds might have implications in pharmaceutical and medicinal chemistry (Guo et al., 2015).

Propriétés

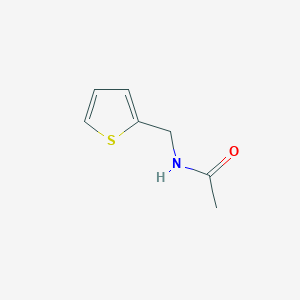

IUPAC Name |

(2S)-2-amino-4-ethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSFMOVBARTLBW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170414 | |

| Record name | 2-Amino-4-ethoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-ethoxybutanoic acid | |

CAS RN |

17804-70-5 | |

| Record name | 2-Amino-4-ethoxybutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-ethoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione](/img/structure/B1265898.png)